Endosidin2
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Overview
Description
Endosidin2 is a small molecule inhibitor known for its role in disrupting the exocyst complex, specifically targeting the EXO70 subunit. This compound has been extensively studied for its effects on exocytosis and endosomal recycling in both plant and mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endosidin2 involves the preparation of a benzylidene-benzohydrazide derivative. The reaction typically starts with the condensation of benzaldehyde with benzohydrazide under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Endosidin2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
Endosidin2 has a wide range of applications in scientific research, particularly in the fields of plant biology, cell biology, and medicine .
Plant Biology: It is used to study the role of the exocyst complex in plant cells, particularly in processes like cell wall biosynthesis, hormone signaling, and stress responses.
Cell Biology: In mammalian cells, this compound is used to investigate exocytosis and endosomal recycling, providing insights into cellular processes such as cell division, polarization, and motility.
Medicine: The compound has potential therapeutic applications due to its ability to inhibit exocytosis, which is relevant in conditions like cancer and diabetes where exocyst dysfunction is implicated.
Mechanism of Action
Endosidin2 exerts its effects by binding to the EXO70 subunit of the exocyst complex, thereby inhibiting exocytosis and endosomal recycling . This inhibition disrupts the normal trafficking of proteins and lipids to the plasma membrane, leading to altered cellular functions. The molecular targets and pathways involved include the exocyst complex components and associated signaling pathways that regulate membrane trafficking.
Comparison with Similar Compounds
Endosidin2 is unique in its specific targeting of the EXO70 subunit of the exocyst complex. Similar compounds include this compound-14, which also targets the exocyst complex but with different specificity and potency . Other related compounds may target different subunits of the exocyst complex or other components involved in exocytosis and endosomal recycling.
List of Similar Compounds
- This compound-14
- Other exocyst complex inhibitors targeting different subunits
This compound stands out due to its specific interaction with EXO70 and its broad applicability in both plant and mammalian systems.
Properties
Molecular Formula |
C15H12FIN2O3 |
---|---|
Molecular Weight |
414.17 g/mol |
IUPAC Name |
3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8- |
InChI Key |
UIADDCURKKFTFW-LSCVHKIXSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)F)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |
Origin of Product |
United States |
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